molecular formula C11H6Cl2F5NO B11108142 2,2-dichloro-1-methyl-N-(pentafluorophenyl)cyclopropanecarboxamide

2,2-dichloro-1-methyl-N-(pentafluorophenyl)cyclopropanecarboxamide

Cat. No.: B11108142
M. Wt: 334.07 g/mol
InChI Key: CQUZSSANYBHXEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dichloro-1-methyl-N-(pentafluorophenyl)cyclopropanecarboxamide is a synthetic organic compound characterized by its unique cyclopropane ring structure, which is substituted with dichloro and methyl groups, and an amide linkage to a pentafluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dichloro-1-methyl-N-(pentafluorophenyl)cyclopropanecarboxamide typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized via a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.

    Introduction of Dichloro and Methyl Groups: The dichloro and methyl groups can be introduced through halogenation and alkylation reactions, respectively.

    Amidation: The final step involves the formation of the amide bond by reacting the cyclopropanecarboxylic acid derivative with pentafluoroaniline under dehydrating conditions, often using reagents like thionyl chloride or carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropane ring, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.

    Substitution: The dichloro groups are susceptible to nucleophilic substitution reactions, where nucleophiles can replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium azide or thiols can be employed under mild conditions to achieve substitution.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Amines or reduced amide derivatives.

    Substitution: Azido or thiol-substituted cyclopropane derivatives.

Scientific Research Applications

2,2-Dichloro-1-methyl-N-(pentafluorophenyl)cyclopropanecarboxamide has several applications in scientific research:

    Medicinal Chemistry: It can serve as a scaffold for the development of new pharmaceuticals, particularly due to its unique structural features that may impart specific biological activities.

    Materials Science: The compound’s stability and reactivity make it a candidate for the synthesis of novel materials, including polymers and advanced composites.

    Biological Studies: Its interactions with biological macromolecules can be studied to understand its potential as a biochemical probe or therapeutic agent.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex chemical entities, including agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2-dichloro-1-methyl-N-(pentafluorophenyl)cyclopropanecarboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropane ring can induce strain in biological molecules, potentially leading to unique biological effects. The pentafluorophenyl group can enhance binding affinity and specificity through hydrophobic and electronic interactions.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dichloro-1-methylcyclopropanecarboxamide: Lacks the pentafluorophenyl group, which may result in different reactivity and biological activity.

    2,2-Dichloro-1-phenylcyclopropanecarboxamide: Contains a phenyl group instead of a pentafluorophenyl group, affecting its electronic properties and interactions.

    2,2-Dichloro-1-methyl-N-(trifluoromethyl)cyclopropanecarboxamide: The trifluoromethyl group imparts different steric and electronic effects compared to the pentafluorophenyl group.

Uniqueness

2,2-Dichloro-1-methyl-N-(pentafluorophenyl)cyclopropanecarboxamide is unique due to the presence of the pentafluorophenyl group, which significantly influences its chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable entity in various research and industrial applications.

Properties

Molecular Formula

C11H6Cl2F5NO

Molecular Weight

334.07 g/mol

IUPAC Name

2,2-dichloro-1-methyl-N-(2,3,4,5,6-pentafluorophenyl)cyclopropane-1-carboxamide

InChI

InChI=1S/C11H6Cl2F5NO/c1-10(2-11(10,12)13)9(20)19-8-6(17)4(15)3(14)5(16)7(8)18/h2H2,1H3,(H,19,20)

InChI Key

CQUZSSANYBHXEX-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1(Cl)Cl)C(=O)NC2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.